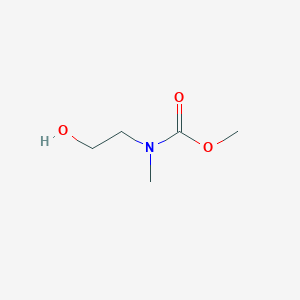

methyl N-(2-hydroxyethyl)-N-methylcarbamate

Description

Methyl N-(2-hydroxyethyl)-N-methylcarbamate (CAS: Not explicitly provided; molecular formula: C₅H₁₁NO₃) is a carbamate derivative characterized by a methyl group and a 2-hydroxyethyl group attached to the nitrogen atom of the carbamate moiety. Its SMILES notation (CN(CCO)C(=O)OC) and InChIKey (GOPRQCGVIZIXTH-UHFFFAOYSA-N) confirm the structure, which includes a polar hydroxyethyl group that enhances hydrophilicity compared to purely alkyl-substituted carbamates . Predicted collision cross-section (CCS) data for its adducts (e.g., [M+H]⁺ CCS: 126.9 Ų) suggest a compact molecular conformation, relevant for mass spectrometry applications .

Properties

IUPAC Name |

methyl N-(2-hydroxyethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(3-4-7)5(8)9-2/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPRQCGVIZIXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340879 | |

| Record name | Carbamic acid, (2-hydroxyethyl)methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56475-94-6 | |

| Record name | Carbamic acid, (2-hydroxyethyl)methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-(2-hydroxyethyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl N-(2-hydroxyethyl)-N-methylcarbamate can be synthesized through the reaction of methyl carbamate with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the carbonyl carbon of methyl carbamate, resulting in the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of carbamic acid, (2-hydroxyethyl)methyl-, methyl ester typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

methyl N-(2-hydroxyethyl)-N-methylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield carbamic acid and 2-hydroxyethanol.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

Hydrolysis: Carbamic acid, 2-hydroxyethanol.

Oxidation: Corresponding carbonyl compounds.

Substitution: Various substituted carbamates.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

HEMC serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules. For instance, studies have shown that carbamate derivatives exhibit significant activity against certain diseases, making HEMC a valuable building block in drug design .

1.2 Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of carbamate derivatives has indicated that modifications in the HEMC structure can enhance its pharmacological properties. For example, variations in substituents on the nitrogen atom can lead to increased potency against specific biological targets .

Agricultural Applications

2.1 Pesticide Formulation

HEMC is utilized in formulating pesticides due to its efficacy as a bioactive compound. Its ability to inhibit specific enzymes in pests makes it a candidate for developing environmentally friendly agricultural chemicals. The compound's low toxicity profile enhances its appeal for use in sustainable agriculture .

2.2 Herbicide Development

In addition to insecticides, HEMC has been explored for herbicide formulations. Its chemical properties allow it to disrupt plant growth processes selectively, providing an effective means of weed control while minimizing harm to crops .

Biochemical Research

HEMC is also significant in biochemical research, particularly in studying enzyme inhibition mechanisms. As a carbamate, it can act as a reversible inhibitor for certain enzymes involved in neurotransmission and metabolic pathways, making it a useful tool for understanding complex biological systems .

Case Studies

Mechanism of Action

The mechanism of action of carbamic acid, (2-hydroxyethyl)methyl-, methyl ester involves the cleavage of the ester bond under physiological conditions, releasing the active carbamic acid and 2-hydroxyethanol. The carbamic acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The specific pathways involved depend on the nature of the active compound released and its target site within the body.

Comparison with Similar Compounds

Ethyl N-Methylcarbamate and Ethyl N,N-Dimethylcarbamate

- Ethyl N-methylcarbamate (C₄H₉NO₂) and ethyl N,N-dimethylcarbamate (C₅H₁₁NO₂) differ in nitrogen substitution. Ethyl N-methylcarbamate exhibits high teratogenicity in Syrian hamsters, causing malformations and growth retardation . Comparison with Target Compound: The hydroxyethyl group in methyl N-(2-hydroxyethyl)-N-methylcarbamate likely reduces teratogenicity compared to ethyl N-methylcarbamate, as β-hydroxyethyl carbamate derivatives show only borderline teratogenic effects .

Aromatic Carbamates: 4-Nitrophenyl N-Methylcarbamate

- 4-Nitrophenyl N-(2-isopropylthiazol-4-ylmethyl)-N-methylcarbamate (C₁₅H₁₇N₃O₄S) contains a bulky aromatic nitrophenyl group and a thiazole ring.

- This compound’s synthesis involves reacting N-methylamine derivatives with 4-nitrophenyl chloroformate, a common carbamate preparation method .

- Comparison with Target Compound : The aromatic nitrophenyl group increases lipophilicity and rigidity, contrasting with the target compound’s polar hydroxyethyl group. Such differences influence solubility (aromatic carbamates are less water-soluble) and applications (e.g., agrochemicals vs. pharmaceuticals) .

Hydroxyethyl-Containing Carbamates

- Methyl N-hydroxy-N-(2-methylphenyl)carbamate (C₉H₁₁NO₃) features a hydroxylamine and aromatic group, forming intermolecular hydrogen bonds in its crystal structure . Comparison with Target Compound: The hydroxyethyl group in the target compound may engage in hydrogen bonding but lacks the aromatic stabilization seen in methyl N-hydroxy-N-(2-methylphenyl)carbamate, leading to differences in thermal stability and solubility .

Biological Activity

Methyl N-(2-hydroxyethyl)-N-methylcarbamate (HEMC) is a carbamate compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

HEMC is synthesized through the reaction of an amide with methyl ethyl carbamate, resulting in a diazonium salt structure . The biological activity of HEMC primarily arises from its ability to inhibit certain enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the breakdown of neurotransmitters in the nervous system.

Inhibition Mechanism:

- AChE and BChE Inhibition: HEMC acts as a reversible inhibitor of AChE and BChE. The compound binds to the active sites of these enzymes, preventing them from hydrolyzing acetylcholine, which can lead to increased levels of this neurotransmitter in synaptic clefts. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .

Biological Activity and Therapeutic Implications

The biological activity of HEMC has been evaluated in various studies, highlighting its potential applications in pharmacology:

- Neuroprotective Effects: Research indicates that HEMC can exhibit neuroprotective properties by modulating cholinergic signaling. This modulation may help alleviate symptoms associated with cognitive decline and neurodegeneration .

- Non-Toxicity: In vitro studies have shown that HEMC is non-toxic to neural, liver, and kidney cells within the concentration range that inhibits AChE or BChE activity. This characteristic suggests that HEMC could be a promising candidate for drug development aimed at treating cognitive disorders without significant side effects .

Case Studies and Research Findings

-

In Vitro Studies on Enzyme Inhibition:

- A study demonstrated that HEMC effectively inhibited BChE with a half-maximal inhibitory concentration (IC50) comparable to established inhibitors like rivastigmine. The compound's selectivity towards BChE over AChE was noted, making it a candidate for further investigation in Alzheimer's treatment .

- Metabolism and Excretion:

- Environmental Impact Studies:

Data Tables

| Parameter | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₇H₁₅N₁O₃ |

| Enzyme Inhibition (IC50 for BChE) | Comparable to rivastigmine |

| Toxicity | Non-toxic to neural cells at therapeutic concentrations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.